2-((4-Methoxyphenyl)amino)isonicotinic acid
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Overview
Description
2-((4-Methoxyphenyl)amino)isonicotinic acid is an organic compound with the molecular formula C13H12N2O3 It is a derivative of isonicotinic acid, where the amino group is substituted with a 4-methoxyphenyl group
Mechanism of Action
Mode of Action
It’s known that the compound has a chemoselective nature, which enables its use as a new class of protecting groups that can regenerate free amines after a convenient deprotection step .
Pharmacokinetics
The compound is a solid at room temperature and has a boiling point of 508.1±45.0°C at 760 mmHg . Its stability under various conditions suggests potential bioavailability, but further studies are needed to confirm this.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-((4-Methoxyphenyl)amino)isonicotinic acid. The compound is stable under acidic, alkaline, and aqueous conditions . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These factors should be considered when studying the compound’s pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxyphenyl)amino)isonicotinic acid typically involves the reaction of isonicotinic acid with 4-methoxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-((4-Methoxyphenyl)amino)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Formation of 2-((4-Hydroxyphenyl)amino)isonicotinic acid.
Reduction: Formation of 2-((4-Aminophenyl)amino)isonicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-Methoxyphenyl)amino)isonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: The parent compound, which lacks the 4-methoxyphenyl substitution.
Nicotinic acid: An isomer with the carboxyl group at the 3-position.
Picolinic acid: Another isomer with the carboxyl group at the 2-position.
Uniqueness
2-((4-Methoxyphenyl)amino)isonicotinic acid is unique due to the presence of the 4-methoxyphenyl group, which can impart different chemical and biological properties compared to its analogs. This substitution can enhance its binding affinity to certain molecular targets and improve its solubility and stability.
Properties
IUPAC Name |
2-(4-methoxyanilino)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-18-11-4-2-10(3-5-11)15-12-8-9(13(16)17)6-7-14-12/h2-8H,1H3,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNZDFAVQAEUDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517623 |
Source
|
Record name | 2-(4-Methoxyanilino)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00517623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85726-29-0 |
Source
|
Record name | 2-(4-Methoxyanilino)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00517623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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